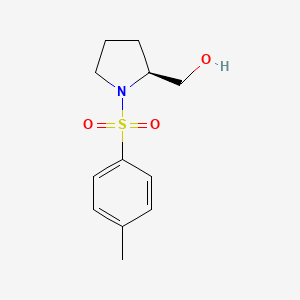

1-tosyl-2-(S)-pyrrolidinemethanol

Beschreibung

1-Tosyl-2-(S)-pyrrolidinemethanol is a chiral pyrrolidine derivative characterized by a hydroxymethyl group at the 2-position (S-configuration) and a tosyl (p-toluenesulfonyl) group at the 1-position. It is synthesized via nucleophilic substitution, where (S)-pyrrolidinemethanol reacts with tosyl chloride in the presence of triethylamine, yielding a pale yellow solid with a 55% yield after purification . The compound’s melting point is 82°C, and its structure makes it valuable in asymmetric synthesis and chiral separation technologies.

Eigenschaften

CAS-Nummer |

55456-48-9 |

|---|---|

Molekularformel |

C12H17NO3S |

Molekulargewicht |

255.34 g/mol |

IUPAC-Name |

[(2S)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C12H17NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h4-7,11,14H,2-3,8-9H2,1H3/t11-/m0/s1 |

InChI-Schlüssel |

ROHDMTXJNIUWBL-NSHDSACASA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2CO |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The table below compares 1-tosyl-2-(S)-pyrrolidinemethanol with similar pyrrolidinemethanol derivatives:

Stability and Compatibility

- The tosyl group in 1-tosyl-2-(S)-pyrrolidinemethanol enhances resistance to hydrolysis and organic solvents, making it suitable for HPLC columns using aggressive mobile phases (e.g., acetonitrile, methanol) .

- Silica-based CSPs degrade under extreme pH, whereas 3D GNS-supported tosyl-pyrrolidinemethanol columns maintain performance .

- Benzyl and methyl analogs exhibit lower stability in acidic or oxidizing environments .

Research Findings and Industrial Relevance

Cost-Effectiveness of 3D GNS-Based CSPs

Functionalized 3D GNS materials modified with 1-tosyl-2-(S)-pyrrolidinemethanol are 30–40% cheaper than commercial silica-based columns due to simplified fabrication .

Catalytic Performance

- Tosyl-pyrrolidinemethanol derivatives show superior enantioselectivity (>99% ee) in pharmaceutical separations compared to benzyl analogs (85–90% ee) .

- Methyl derivatives are preferred in drug synthesis (e.g., pravadoline intermediates) due to their solubility in aqueous media .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.